molecular formula C18H17F3N2O3S B10957257 Ethyl 2-(cyclopropyl{[4-(trifluoromethyl)phenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(cyclopropyl{[4-(trifluoromethyl)phenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10957257
M. Wt: 398.4 g/mol
InChI Key: PNIBGZNCVMWWLO-UHFFFAOYSA-N
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Description

ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzoyl chloride with cyclopropylamine to form the intermediate compound, which is then reacted with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
  • 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide
  • 2-Amino-4-(trifluoromethyl)-5-(carbethoxy)thiazole

Uniqueness

ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the cyclopropyl group and the trifluoromethyl group, which enhance its chemical stability and biological activity compared to similar compounds .

Properties

Molecular Formula

C18H17F3N2O3S

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 2-[cyclopropyl-[4-(trifluoromethyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17F3N2O3S/c1-3-26-16(25)14-10(2)22-17(27-14)23(13-8-9-13)15(24)11-4-6-12(7-5-11)18(19,20)21/h4-7,13H,3,8-9H2,1-2H3

InChI Key

PNIBGZNCVMWWLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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